molecular formula C21H26N4O B6094809 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane

1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane

Cat. No.: B6094809
M. Wt: 350.5 g/mol
InChI Key: FGVZNLAGKXJONC-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable scaffold for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound and its intended use. For example, some pyrazolo[1,5-a]pyrimidines have been found to exhibit anticancer activity, potentially due to their ability to bind with various receptors such as cyclin-dependent kinases, epidermal growth factor receptor, Src kinase, m-TOR, and JAK kinase .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines are likely to involve further exploration of their potential uses in various fields, including medicine and materials science . This could involve the development of new synthetic methods, the discovery of new target-oriented compounds, and further investigation of their mechanisms of action .

Chemical Reactions Analysis

1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

7-(azepan-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-15-14-19(24-12-6-4-5-7-13-24)25-21(22-15)16(2)20(23-25)17-8-10-18(26-3)11-9-17/h8-11,14H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVZNLAGKXJONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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